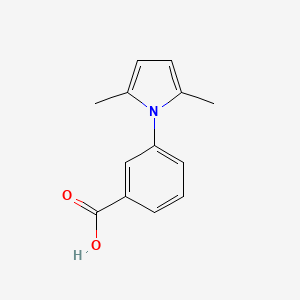
3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Cat. No. B1666665
Key on ui cas rn:
26180-28-9
M. Wt: 215.25 g/mol
InChI Key: NJPUZFUOUGTNOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04339457
Procedure details


In a reaction vessel equipped with a Dean-Stark trap was placed 13.7 grams (0.10 mole) of 3-aminobenzoic acid, 11.4 grams (0.10 mole) of acetonylacetone, 0.10 gram of p-toluenesulfonic acid and 150 ml of toluene. The stirred reaction mixture was heated under reflux for 15.5 hours during which time the theoretical amount of by-product water was collected in the Dean-Stark trap. The reaction mixture was cooled and placed in a separatory funnel where it was washed with two portions of 50 ml each of aqueous 2N sodium hydroxide. The combined base washes were backwashed with 50 ml of toluene then acidified with aqueous 2 N hydrochloric acid. A solid precipitate was collected by filtration and recrystallized from heptane to give 19.3 grams of 3-(2,5-dimethylpyrrol-1-yl)benzoic acid; mp 148°-150° C.





Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[CH2:11]([CH2:15][C:16](=O)[CH3:17])[C:12]([CH3:14])=O.C1(C)C=CC=CC=1>C1(C)C=CC(S(O)(=O)=O)=CC=1.O>[CH3:17][C:16]1[N:1]([C:2]2[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=2)[C:5]([OH:7])=[O:6])[C:12]([CH3:14])=[CH:11][CH:15]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.7 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(C(=O)O)C=CC1
|
Step Two
|
Name
|
|
|
Quantity
|
11.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)C)CC(C)=O
|
Step Three
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Four
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a reaction vessel equipped with a Dean-Stark trap
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The stirred reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was collected in the Dean-Stark trap
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
placed in a separatory funnel
|
WASH
|
Type
|
WASH
|
|
Details
|
where it was washed with two portions of 50 ml each of aqueous 2N sodium hydroxide
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
A solid precipitate was collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from heptane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1N(C(=CC1)C)C=1C=C(C(=O)O)C=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 19.3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 89.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
